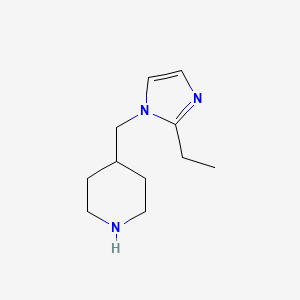

4-((2-Ethyl-1h-imidazol-1-yl)methyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

4-[(2-ethylimidazol-1-yl)methyl]piperidine |

InChI |

InChI=1S/C11H19N3/c1-2-11-13-7-8-14(11)9-10-3-5-12-6-4-10/h7-8,10,12H,2-6,9H2,1H3 |

InChI Key |

AEDQWEJVTQRRII-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CN1CC2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Chloromethyl Piperidine Intermediate Route

A widely adopted strategy involves the reaction of 2-ethyl-1H-imidazole with a chloromethyl-substituted piperidine derivative. The chloromethyl group on the piperidine ring acts as a leaving group, enabling nucleophilic attack by the imidazole nitrogen.

Procedure :

-

Starting Materials : 4-(Chloromethyl)piperidine hydrochloride (1.0 eq), 2-ethyl-1H-imidazole (1.2 eq).

-

Conditions : Anhydrous dimethylformamide (DMF), potassium carbonate (2.5 eq), 80°C, 12 hours.

-

Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallized from ethanol/water.

Performance Metrics :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–75% | |

| Purity (HPLC) | >95% | |

| Reaction Time | 12 hours |

This method benefits from mild conditions but requires rigorous exclusion of moisture to prevent hydrolysis of the chloromethyl intermediate.

Bromoethyl Piperidine Variant

An alternative pathway employs 4-(bromoethyl)piperidine, which reacts with 2-ethylimidazole under similar basic conditions. The bromine atom’s superior leaving group ability enhances reaction kinetics.

Procedure :

-

Starting Materials : 4-(Bromoethyl)piperidine (1.0 eq), 2-ethyl-1H-imidazole (1.1 eq).

-

Conditions : DMF, cesium carbonate (1.5 eq), 100°C, 6 hours.

-

Workup : Filtration and vacuum drying yield the product as a white solid.

Performance Metrics :

This method’s shorter reaction time makes it preferable for lab-scale synthesis, though brominated precursors are costlier.

Alkylation Strategies

Sodium Hydride-Mediated Alkylation

In this approach, the piperidine nitrogen is deprotonated using sodium hydride (NaH), facilitating alkylation with 2-ethylimidazole derivatives.

Procedure :

-

Starting Materials : Piperidine (1.0 eq), 2-ethyl-1H-imidazole (1.1 eq).

-

Conditions : Dry DMF, NaH (1.5 eq), room temperature, 3 hours.

-

Workup : Acidic workup (methanolic HCl) followed by pentane washing isolates the product as a hydrochloride salt.

Performance Metrics :

This method achieves high purity but requires careful handling of NaH due to its pyrophoric nature.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the alkylation process, reducing reaction times from hours to minutes.

Procedure :

-

Starting Materials : 4-(Chloromethyl)piperidine (1.0 eq), 2-ethyl-1H-imidazole (1.2 eq).

-

Conditions : Methanol, potassium hydroxide (2.0 eq), microwave irradiation (300 W, 120°C), 20 minutes.

-

Workup : Solvent evaporation followed by chromatography.

Performance Metrics :

Microwave methods enhance energy efficiency but necessitate specialized equipment.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to optimize mixing and heat transfer, improving reproducibility and yield.

Procedure :

-

Reactants : 4-(Chloromethyl)piperidine and 2-ethylimidazole in equimolar ratios.

-

Conditions : DMF, K₂CO₃, 80°C, residence time of 30 minutes.

-

Output : Steady-state production with >90% conversion efficiency.

Advantages :

-

Scalability to multi-kilogram batches.

-

Reduced solvent waste compared to batch processes.

Purification Techniques

Industrial purification often combines distillation and crystallization:

-

Distillation : Removes low-boiling-point byproducts under reduced pressure.

-

Crystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (99.5%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Chloromethyl Substitution | 65–75 | >95 | 12 hours | High |

| Bromoethyl Substitution | 70–80 | 90–95 | 6 hours | Moderate |

| NaH-Mediated Alkylation | 85–90 | >98 | 3 hours | Low |

| Microwave-Assisted | 68–72 | 92–94 | 20 minutes | Moderate |

Nucleophilic substitution balances yield and scalability, while NaH-mediated alkylation excels in purity. Microwave methods offer rapid synthesis but require infrastructure investment.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-imidazol-1-ylmethyl)-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the imidazole moiety is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

4-((2-Ethyl-1H-imidazol-1-yl)methyl)piperidine has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit antiproliferative effects against various tumor cell lines. For instance, similar imidazole derivatives have shown significant activity against breast cancer cells, with IC50 values indicating strong inhibition of cell proliferation .

- Antimicrobial Properties : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including:

- Substitution Reactions : The imidazole moiety can undergo electrophilic substitution, enabling the creation of derivatives with enhanced biological activity.

- Ligand Development : The compound can be utilized as a ligand in biochemical assays to study enzyme mechanisms and interactions with biological targets .

Case Studies

Several case studies highlight the compound's potential in treating various conditions:

- Breast Cancer Treatment : A study on imidazole-based compounds demonstrated their ability to induce apoptosis in cancer cells by targeting microtubules, leading to cell cycle arrest at the G2/M phase .

- Antimicrobial Efficacy : Research has shown that piperidine derivatives exhibit broad-spectrum antimicrobial activity, making them promising candidates for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-imidazol-1-ylmethyl)-piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The piperidine ring can interact with various receptors in biological systems, potentially modulating their activity.

Comparison with Similar Compounds

Core Structural Variations

- 4-(1H-Imidazol-4-yl)-1-methyl-piperidine (CAS 106243-44-1): Lacks the methyl bridge and ethyl group; the imidazole is directly attached to piperidine, altering conformational flexibility .

- 2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride : Uses an ethyl linker between imidazole and piperidine, increasing molecular flexibility compared to the methyl bridge in the target compound .

Key Structural Parameters

| Compound | Substituent on Imidazole | Linker Type | Molecular Weight | Key Feature(s) |

|---|---|---|---|---|

| Target Compound | 2-Ethyl | Methyl | 195.28 (C₁₁H₁₉N₃) | Balanced lipophilicity and rigidity |

| 4-((2-Isopropyl-1H-imidazol-1-yl)methyl)piperidine | 2-Isopropyl | Methyl | 209.31 (C₁₂H₂₁N₃) | Increased steric bulk |

| 4-(1H-Imidazol-4-yl)-1-methyl-piperidine | None | Direct | 165.24 (C₉H₁₅N₃) | Reduced steric hindrance |

Pharmacological and Physicochemical Properties

Pharmacological Activity

- Antimalarial Potential: Piperidine-imidazole hybrids, such as the quinoline derivative in , show antimalarial activity. The ethyl group in the target compound may enhance membrane permeability compared to methyl analogues .

- Receptor Interactions : Compounds like Astemizole () highlight the role of piperidine and imidazole in targeting histamine receptors, suggesting similar applications for the target compound .

Physicochemical Properties

- Metabolic Stability : Bulkier substituents (e.g., isopropyl) may slow metabolism, whereas ethyl groups offer a balance between stability and clearance .

Biological Activity

4-((2-Ethyl-1H-imidazol-1-yl)methyl)piperidine is a compound characterized by the presence of a piperidine ring substituted with an ethyl-substituted imidazole group. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N4, with a molecular weight of approximately 218.30 g/mol. The compound features a piperidine backbone, which is a six-membered ring containing one nitrogen atom, and an imidazole group attached via a methylene (-CH2-) bridge. This configuration enhances its solubility and reactivity, making it a candidate for various synthetic and biological applications.

The biological activity of this compound largely depends on its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions, which is significant in coordination chemistry and may influence the compound's pharmacological profile.

Anticancer Activity

Research indicates that compounds containing piperidine derivatives exhibit promising anticancer properties. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in tumor cells more effectively than standard chemotherapeutic agents like bleomycin . In vitro studies have demonstrated that this compound could inhibit cell proliferation in several cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Compounds featuring imidazole rings are known for their broad-spectrum antimicrobial properties. This compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate strong antibacterial efficacy comparable to established antibiotics .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been observed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are crucial in the management of neurodegenerative diseases like Alzheimer's disease. This dual inhibition may enhance cognitive function by increasing acetylcholine levels in the brain .

Table 1: Summary of Biological Activities

Detailed Research Findings

A study published in MDPI highlighted the compound's ability to enhance brain exposure when incorporated into piperidine derivatives, suggesting improved therapeutic profiles for neurodegenerative conditions . Furthermore, interaction studies indicated that modifications to the compound's structure could significantly affect its binding affinity to biological targets, enhancing its pharmacological efficacy.

Q & A

Q. What are the recommended synthetic routes for 4-((2-Ethyl-1H-imidazol-1-yl)methyl)piperidine?

Methodological Answer: A common approach involves reacting a piperidine derivative with a 2-ethylimidazole precursor via alkylation. For example, 1-(2-haloalkyl)imidazole (e.g., 2-chloroethylimidazole) can be coupled with 4-methylpiperidine in the presence of potassium carbonate in dimethylformamide (DMF) under reflux . Post-synthesis purification may involve column chromatography or recrystallization using methanol/water mixtures. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is advised to confirm intermediate formation .

Q. How can structural characterization be performed for this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm imidazole and piperidine ring integration. For instance, the methylene group bridging the imidazole and piperidine moieties typically appears at δ 3.5–4.0 ppm in -NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., ), with key fragments corresponding to imidazole (m/z 81) and piperidine (m/z 84) subunits .

- IR Spectroscopy : Identify characteristic stretches, such as C-N bonds in the imidazole ring (~1600 cm) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Methodological Answer:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., -histamine) to evaluate affinity for histamine receptors, given structural similarities to known H/H ligands .

- Enzyme Inhibition Studies : Test against phosphodiesterases or kinases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) at concentrations ranging from 1–100 µM .

- Cell Viability Assays : Employ MTT or resazurin reduction in HEK-293 or HeLa cells to assess cytotoxicity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in alkylation steps. Software like Gaussian or ORCA can predict optimal solvents (e.g., DMF vs. THF) and temperatures .

- Machine Learning (ML) : Train ML models on existing reaction datasets (e.g., USPTO) to predict yields based on variables like catalyst loading or reaction time .

- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability to refine purification protocols .

Q. How can contradictions in pharmacological data (e.g., varying IC50_{50}50 values across studies) be resolved?

Methodological Answer:

- Assay Standardization : Re-evaluate protocols for consistency in buffer pH, temperature, and cell lines. For example, histamine receptor binding assays may yield divergent results if performed at 25°C vs. 37°C .

- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that might interfere with activity measurements .

- Orthogonal Validation : Confirm results using alternative methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity) .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

Methodological Answer:

- Protecting Groups : Temporarily protect the piperidine nitrogen with tert-butoxycarbonyl (Boc) groups during imidazole alkylation to prevent side reactions .

- Flow Chemistry : Utilize continuous flow reactors to enhance heat/mass transfer and reduce intermediate degradation in exothermic steps .

- In Situ Monitoring : Implement real-time FTIR or Raman spectroscopy to detect and address byproduct formation early .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting thermal stability data for this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Compare decomposition onset temperatures across studies, ensuring consistent heating rates (e.g., 10°C/min) and sample purity (>95% by HPLC) .

- Thermogravimetric Analysis (TGA) : Correlate weight loss profiles with structural degradation (e.g., imidazole ring decomposition above 200°C) .

- Statistical Modeling : Apply multivariate analysis to identify confounding variables (e.g., humidity, solvent residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.